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Executive Summary

2-(Tetradecyloxy)ethanol (CAS: 2136-70-1), also known as Myristyl monoethoxylate or
Ethylene glycol monotetradecyl ether, represents a critical class of non-ionic surfactants used
in lipid-based drug delivery systems and liposomal formulations. Its amphiphilic nature—
comprising a lipophilic C14 hydrocarbon chain and a hydrophilic ethylene glycol headgroup—
necessitates precise analytical characterization to ensure purity and consistency in
pharmaceutical applications.

This guide details the spectroscopic signature of the molecule, providing self-validating
protocols for Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass
Spectrometry (MS).

Molecular Architecture & Properties[1]

o |[UPAC Name: 2-(Tetradecyloxy)ethanol[1][2][3][4]
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Molecular Formula:

[1]

Molecular Weight: 258.44 g/mol [1][2][4][5]

SMILES:CCCCCCCCCCCCCCOCCO

Key Structural Motifs:
o Hydrophobic Tail: Tetradecyl (C14) chain.[1]
o Linkage: Ether bond (

).[1]

o Hydrophilic Head: Primary hydroxyl group (
)[1]

Characterization Workflow

The following diagram illustrates the logical flow for validating the identity and purity of the
compound.
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Figure 1: Analytical workflow for structural validation.
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Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight. For this amphiphilic
ether, Electron lonization (EIl) typically yields extensive fragmentation, while Electrospray
lonization (ESI) in positive mode is preferred for molecular ion observation.

lonization & Fragmentation Logic

e Molecular lon: The parent ion

(m/z 258) is often weak in EI due to the lability of the ether linkage.[1]

o Base Peak: In El, alpha-cleavage adjacent to the ether oxygen is the dominant pathway.[1]
o Diagnostic Fragments:
o m/z 45:

— Characteristic of the ethylene glycol unit.[1]

o m/z 31:

— Terminal hydroxymethyl fragment.[1]

o Alkyl Series: m/z 43,57, 71, 85... (loss of

MS Data Summary Table
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m/z (lon) Fragment Structure Mechanistic Origin

Molecular ion (often low

258 .
abundance in El).[1]
Dehydration (loss of 18 Da),
240 )
common in alcohols.
97 Loss of terminal hydroxymethyl
group (alpha cleavage).
196 Alkene fragment from
McLafferty-like rearrangement.
45 Diagnostic: Ethylene glycol

residue.

Fragmentation Pathway Diagram

Molecular lon [M]+
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- H20 (18) Ether Cleavage \Chain Scission
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[HO-CH2-CH2]+
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[M - H20]+
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Alkyl Carbocations
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Click to download full resolution via product page
Figure 2: Primary fragmentation pathways observed in Electron lonization (EI).[1]

Infrared Spectroscopy (FT-IR)

IR spectroscopy is used here primarily to confirm the presence of the hydroxyl group and the
ether linkage, and to rule out carbonyl impurities (e.g., oxidation products like aldehydes or

acids).

Experimental Protocol
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» Method: Neat liquid film on NaCl plates or ATR (Attenuated Total Reflectance).[1]

e Resolution: 4

e Scans: 16-32.

Spectral Assignments

Frequency (

Mode Assignment Causality/Note

)

Hydrogen-bonded
hydroxyl group.[1]
3300-3450 Stretching (Broad) Broadening indicates

intermolecular H-

bonding.

Methylene (

chain.

Methylene (
2850-2855 Sym. Stretch

) backbone.

) ) Alkyl chain

1460-1470 Scissoring )

deformation.

] Ether linkage (Dialkyl

1110-1130 Stretching

ether character).

Primary alcohol (
1050-1060 Stretching

).

Senior Scientist Insight: A sharp peak at ~1700

would indicate oxidation of the alcohol to an aldehyde or carboxylic acid.[1] The absence of this
peak is a critical quality attribute (CQA).
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Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural proof. The assignments below distinguish between the
three distinct types of oxygenated methylene protons, which is the most common source of
confusion in analyzing ethoxylated alcohols.

Experimental Protocol
e Solvent:
(Deuterated Chloroform) with 0.03% TMS.[1]
e Concentration: ~10-15 mg in 0.6 mL.[1]
o Reference: TMS at 0.00 ppm or residual
at 7.26 ppm.[1]

NMR Assignments (300/400 MHz, )

The molecule can be visualized as:

[1]
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Shift (

» Ppm)

Multiplicity

Integration

Assignment

Structural
Context

0.88

Triplet (

)

3H

Terminal

Distal end of the
C14 tail.[1]

1.25-1.35

Broad Singlet

~22H

Bulk

Internal
methylene
envelope of the
hydrophobic
chain.

1.55-1.60

Multiplet (

)

2H

-methylene

Protons beta to
the ether oxygen
(alkyl side).

3.46

Triplet (

)

2H

-methylene of the

alkyl chain.

3.56

Multiplet/Triplet

2H

Glycol methylene
adjacent to ether

oxygen.

3.72-3.76

Multiplet/Triplet

2H

Glycol methylene
adjacent to
hydroxyl. Most
deshielded.

2.0-25

Broad Singlet

1H

Hydroxyl proton
(shift is
concentration/pH

dependent).

NMR Assignments ()
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Shift (

Carbon Type Assignment
» Ppm)
14.1 Terminal methyl.[1]
22.7,26.1, 29.4-29.7 Bulk alkyl chain carbons.
1.9 -carbon (alkyl side).
613 (Carbon adjacent to alcohol).
71.6 (Ether carbon, glycol side).
71.3

(Ether carbon, alkyl side).

Interpretation Note: The chemical shift difference between the two ether carbons (~71.6 vs 71.3
ppm) is subtle.[1] 2D NMR (HSQC) is recommended if definitive assignment is required for
regulatory filing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 2-
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[https://www.benchchem.com/product/b7797876/docs#comprehensive-spectroscopic-
characterization-of-2-tetradecyloxy-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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